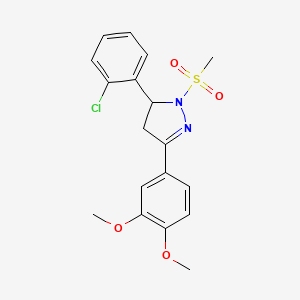![molecular formula C12H12N2O3S B2968965 Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one CAS No. 835632-37-6](/img/structure/B2968965.png)
Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one
Vue d'ensemble
Description
Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Environmental Impact
Spiroheterocycles, including compounds like Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one, are synthesized using environmentally friendly methods. Arya and Kumar (2011) demonstrated an efficient and convenient synthesis of spiroheterocycles incorporating medicinally privileged heterosystems through a sulfamic acid-catalyzed multicomponent domino reaction. This method emphasizes green chemistry principles, highlighting the importance of environmentally benign synthesis processes in medicinal chemistry (Arya & Kumar, 2011).
Electronic Properties
Spiro compounds, including those similar in structure to this compound, have been studied for their electronic properties. Research by Gleiter et al. (1994, 1995) investigated the electronic properties of various donor-acceptor spiro compounds. They analyzed the photoelectron and UV/Vis spectra, observing weak interactions between different parts of the spiro compounds and moderate long-wavelength shifts indicating charge transfer in the UV/Vis spectra. This research provides insight into the electronic behavior of spiro compounds in different environments (Gleiter et al., 1994).
Anticancer Applications
Spiro compounds have shown potential in anticancer applications. Ismail et al. (2017) synthesized novel spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones, evaluating them for anti-proliferative properties against cancer cell lines. Their findings suggest that spiro compounds could be effective in inhibiting sirtuins, highlighting their potential as anticancer agents (Ismail et al., 2017).
Anti-inflammatory Applications
The anti-inflammatory and analgesic properties of spiro compounds have been explored. Hafez et al. (2013) synthesized derivatives of spiro(benzothieno[2,3-d]pyrimidine-4-one), discovering that some of these compounds exhibited potent anti-inflammatory and analgesic activities. This suggests that spiro compounds could be beneficial in developing new anti-inflammatory drugs (Hafez, Al-duaij, & El-Gazzar, 2013).
Anticonvulsant Activity
Spiro compounds have also been studied for their anticonvulsant activity. Rajopadhye and Popp (1988) synthesized spiro[1,3-dioxolane-2,3'-indolin]-2'-ones, testing them for anticonvulsant activity in electroshock seizure tests. They found that several compounds, including 5'-chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one, were effective in protecting against seizures (Rajopadhye & Popp, 1988).
Propriétés
IUPAC Name |
spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10-9-7-1-2-12(16-3-4-17-12)5-8(7)18-11(9)14-6-13-10/h6H,1-5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGMOQMJDITPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1C4=C(S3)N=CNC4=O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

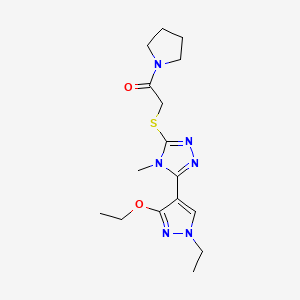
![N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide](/img/structure/B2968885.png)
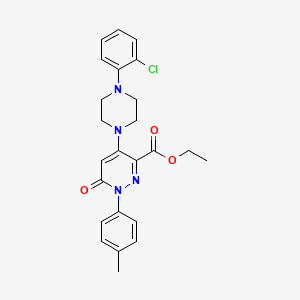
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2968888.png)

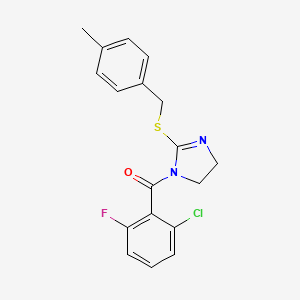
![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)
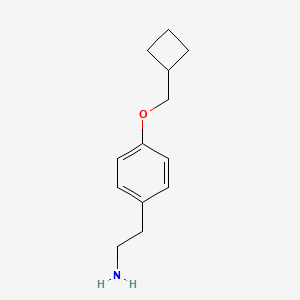

![3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2968897.png)


